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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial structure-activity relationship

(SAR) studies concerning a promising antileishmanial agent, designated as compound 19, a

triazolic derivative of the neolignan machilin G. This document summarizes the key findings on

its biological activity, selectivity, and proposed mechanism of action, offering a foundation for

further drug development efforts against leishmaniasis.

Introduction to Antileishmanial Agent-19
Leishmaniasis remains a significant global health problem with limited therapeutic options. The

search for novel, effective, and less toxic antileishmanial agents is a priority in medicinal

chemistry. Compound 19 emerged from a series of sixteen 1,4-diaryl-1,2,3-triazole compounds

derived from the tetrahydrofuran neolignans. These compounds were synthesized via Click

Chemistry, specifically a 1,3-dipolar cycloaddition between terminal acetylenes and aryl azides.

Among the synthesized derivatives, compound 19, a hybrid of machilin G and grandisin,

demonstrated the most potent activity against the intracellular amastigote form of Leishmania

(Leishmania) amazonensis.[1]
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The antileishmanial activity of compound 19 and its analogues was evaluated against

intracellular amastigotes of L. (L.) amazonensis. Cytotoxicity was assessed on mammalian

cells to determine the selectivity index (SI). The data for the most active compounds in the

series are presented below.

Compound Description
IC50 (µM) on
Intracellular
Amastigotes

Cytotoxicity
CC50 (µM) on
Macrophages

Selectivity
Index (SI =
CC50/IC50)

19

Trimethoxy-

substituted

triazole derived

from machilin G

4.4 46.6 10.6

14

Trimethoxy-

substituted

triazole

5.6 78.9 14.1

4-18
Other analogues

in the series
4.4 - 32.7 - -

Amphotericin B Reference Drug - - -

Data sourced from Cassamale et al.[1]

The results indicate that compounds with a trimethoxy group, such as 19 and 14, were the

most active in the series. Compound 19 displayed a potent IC50 of 4.4 µM and a favorable

selectivity index of 10.6, highlighting its potential as a lead compound.[1] The lipophilicity of

these compounds, with a calculated ClogP ranging from 2.8 to 3.4, is suggested to be suitable

for membrane transport, contributing to their observed activity.[1]

In a separate line of research, a different class of molecules, specifically synthetic anti-

lipopolysaccharide peptides (SALPs), have also been investigated for antileishmanial activity.

For instance, peptides 19-2.5 and 19-4LF were shown to be highly active against intracellular

Leishmania major amastigotes at a concentration of 1 µg/mL, with no toxicity to host

macrophages at concentrations up to 4 µg/mL.[2] This highlights that different molecular

scaffolds are being explored under similar numeric identifiers in the literature.
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Experimental Protocols
The synthesis of compound 19 and its analogues was achieved using a Click Chemistry

approach. The key step involved a 1,3-dipolar cycloaddition reaction between terminal

acetylenes and aryl azides, which were derived from the corresponding neolignans

(veraguensin, grandisin, and machilin G).[1]

The protocol for evaluating the effect on intracellular amastigotes is summarized as follows:[1]

Cell Culture: Peritoneal macrophages were harvested from BALB/c mice and plated in 24-

well plates containing circular coverslips at a density of 1 × 10^5 cells/well.

Macrophage Adhesion: Plates were incubated for one hour at 37°C in a 5% CO2

atmosphere to allow for cell adhesion.

Infection: Macrophages were then infected with L. (L.) amazonensis promastigotes at a ratio

of 10 parasites per macrophage (1 × 10^6 promastigotes/well).

Incubation for Infection: The co-culture was incubated for four hours at 35°C with 5% CO2.

Compound Treatment: After the infection period, the cells were treated with varying

concentrations of the synthetic compounds (4-19), ranging from 6.25 to 50 µg·mL⁻¹, for 24

hours. Amphotericin B was used as a reference drug, and untreated infected cells served as

a negative control.

Analysis: After treatment, the coverslips were fixed, stained, and the number of intracellular

amastigotes was determined by microscopy to calculate the IC50 values.

The cytotoxicity of the compounds was assessed against peritoneal macrophages using a

standard viability assay to determine the 50% cytotoxic concentration (CC50).[1]

To investigate the potential mechanism of action, the production of nitric oxide (NO) by infected

and treated macrophages was quantified. This was done by measuring the accumulation of

nitrite in the culture supernatants using the Griess reagent.[1]
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The initial studies suggest that the antileishmanial effect of compound 19 may be mediated

through the modulation of the host macrophage response. Specifically, compound 19 was

found to induce the production of nitric oxide (NO) in infected macrophages.[1] NO is a key

molecule in the host's defense mechanism against intracellular pathogens, including

Leishmania. The increased NO production by host cells likely contributes to the killing of the

intracellular amastigotes.
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Caption: Workflow for evaluating the in vitro activity of Antileishmanial agent-19.
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Caption: Proposed mechanism of action for Antileishmanial agent-19.

Conclusion and Future Directions
The initial SAR studies have identified compound 19, a trimethoxy-substituted triazole

neolignan analogue, as a potent and selective inhibitor of L. (L.) amazonensis intracellular

amastigotes.[1] The favorable activity and selectivity profile, coupled with a proposed

mechanism involving the induction of nitric oxide in host macrophages, positions compound 19

as a promising lead for further development.

Future work should focus on:

Expansion of the SAR: Synthesis of additional analogues to further probe the key structural

features required for activity and selectivity. This could involve modifications to the trimethoxy

substitution pattern and the triazole linkage.

Mechanism of Action Studies: Deeper investigation into the molecular targets of compound

19 within the macrophage and/or the parasite.
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In Vivo Efficacy: Evaluation of the antileishmanial activity of compound 19 in animal models

of cutaneous leishmaniasis.

ADME-Tox Profiling: Comprehensive assessment of the absorption, distribution, metabolism,

excretion, and toxicity properties of compound 19 to evaluate its drug-likeness.

These continued efforts will be crucial in advancing this promising chemical scaffold towards a

potential new treatment for leishmaniasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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